![molecular formula C10H12O2S B6209028 5-(oxan-4-yl)thiophene-2-carbaldehyde CAS No. 1551240-30-2](/img/no-structure.png)
5-(oxan-4-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(oxan-4-yl)thiophene-2-carbaldehyde is a compound with great potential in various fields of research and industry. It is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of 5-(oxan-4-yl)thiophene-2-carbaldehyde is C10H12O2S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
- Thiophene derivatives, including 5-(oxan-4-yl)thiophene-2-carbaldehyde, serve as building blocks for designing novel organic molecules. Researchers use them to create biologically active compounds, such as drugs and agrochemicals .
- Thiophene-based compounds play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Examples include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) to synthesize thiophene derivatives .
Organic Synthesis and Medicinal Chemistry
Material Science and Organic Electronics
Corrosion Inhibition
Pharmacological Properties
Synthetic Methods and Heterocyclization
Microwave-Assisted Synthesis
Mechanism of Action
Future Directions
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are expected to continue to be a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(oxan-4-yl)thiophene-2-carbaldehyde involves the conversion of a thiophene derivative to the desired aldehyde through a series of reactions.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "4-Hydroxytetrahydrofuran", "Thionyl chloride", "Sodium hydroxide", "Sodium chloride", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Thiophene-2-carboxylic acid is first converted to its acid chloride derivative using thionyl chloride in the presence of a catalytic amount of DMF.", "The resulting acid chloride is then reacted with 4-hydroxytetrahydrofuran in the presence of sodium hydroxide to form the corresponding ester.", "The ester is then hydrolyzed using sodium hydroxide to yield the corresponding carboxylic acid.", "The carboxylic acid is then converted to the desired aldehyde using the Vilsmeier-Haack reaction with POCl3 and DMF.", "The resulting aldehyde is then protected as its acetal using ethylene glycol and p-toluenesulfonic acid in ethanol.", "The acetal is then selectively cleaved using sodium methoxide in methanol to yield the desired product, 5-(oxan-4-yl)thiophene-2-carbaldehyde." ] } | |
CAS RN |
1551240-30-2 |
Product Name |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.3 |
Purity |
95 |
Origin of Product |
United States |
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